molecular formula C23H17F2N3O6 B12464186 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Cat. No.: B12464186
M. Wt: 469.4 g/mol
InChI Key: SCKXBVLYWLLALY-UHFFFAOYSA-N
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Description

3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes fluorinated and nitro-substituted phenyl groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepan-4-one core, followed by the introduction of the prop-2-enoyl group. The final steps involve the addition of the 4-fluoro-3-nitrophenyl groups through condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one involves its interaction with molecular targets in biological systems. The compound’s nitro and fluorine groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds include other fluorinated and nitro-substituted azepanones. Compared to these, 3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is unique due to its specific substitution pattern and the presence of the prop-2-enoyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17F2N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2

InChI Key

SCKXBVLYWLLALY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Origin of Product

United States

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